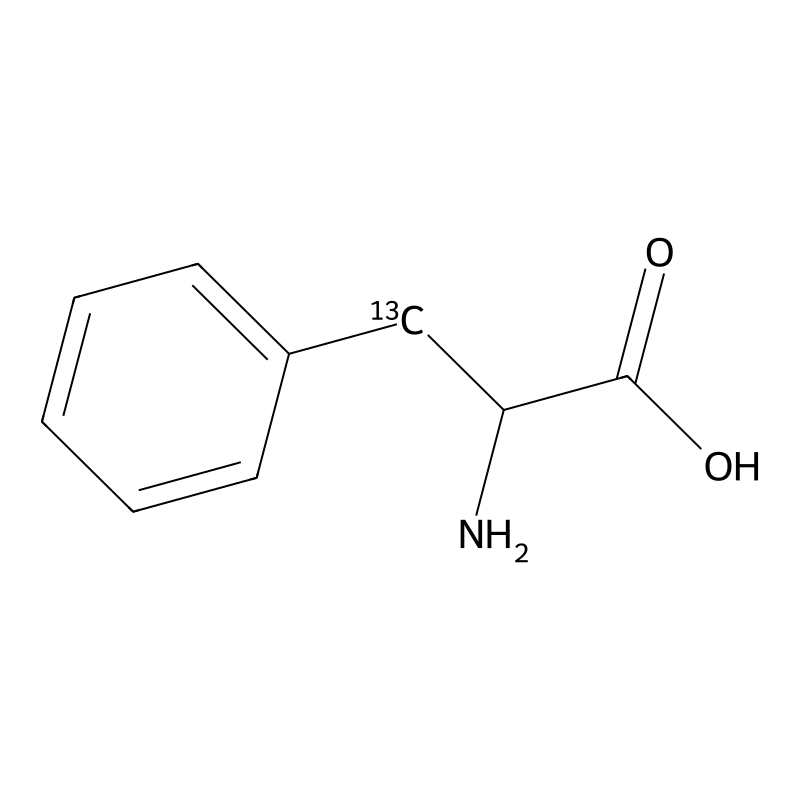DL-Phenylalanine-3-13C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
DL-Phenylalanine-3-13C is a isotopically labeled version of the amino acid DL-Phenylalanine. In this molecule, one of the carbon atoms in the third position of the molecule is replaced with the isotope carbon-13 (¹³C). This substitution with a heavier isotope allows scientists to trace the metabolic pathway of Phenylalanine using a technique called Isotope Tracing Mass Spectrometry .
Metabolic Tracing
Phenylalanine is an essential amino acid, meaning it cannot be produced by the body and must be obtained through diet. It plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and hormone regulation. DL-Phenylalanine-3-13C is a valuable tool for researchers studying these processes.
By feeding cells or organisms DL-Phenylalanine-3-13C, scientists can track the incorporation of the ¹³C label into different molecules. This allows them to map the metabolic fate of Phenylalanine and understand how it is converted into other essential compounds .
For example, researchers might use DL-Phenylalanine-3-13C to investigate the synthesis of dopamine, a neurotransmitter derived from Phenylalanine. By analyzing the presence of ¹³C in dopamine molecules, they can determine the contribution of dietary Phenylalanine to dopamine production in the brain.
Applications in Disease Research
DL-Phenylalanine-3-13C can be a valuable tool in studying diseases related to Phenylalanine metabolism. Phenylketonuria (PKU) is a genetic disorder where the body cannot break down Phenylalanine properly. DL-Phenylalanine-3-13C can be used to assess the severity of PKU and monitor the effectiveness of treatment strategies .
DL-Phenylalanine-3-13C is a stable isotope-labeled derivative of phenylalanine, an essential aromatic amino acid crucial for protein synthesis and neurotransmitter production. The molecular formula for DL-Phenylalanine-3-13C is C₉H₁₁¹³NO₂, and it is characterized by the incorporation of a carbon-13 isotope at the third carbon position of the phenylalanine side chain. This compound serves as a valuable tool in biochemical research and metabolic studies, particularly in tracing metabolic pathways and understanding protein dynamics.
DL-Phenylalanine has been studied for its biological activity, particularly concerning its role as a precursor for neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are critical for mood regulation, attention, and cognitive functions. Research indicates that supplementation with DL-Phenylalanine may have antidepressant effects by enhancing the levels of these neurotransmitters in the brain . Additionally, it has been investigated for its potential benefits in pain management and appetite regulation.
DL-Phenylalanine-3-13C is utilized in various applications:
- Metabolic Studies: It serves as a tracer in metabolic studies to investigate amino acid metabolism and neurotransmitter synthesis.
- NMR Spectroscopy: The compound is used in NMR studies to analyze protein structures and dynamics due to its unique isotopic label .
- Pharmaceutical Research: It aids in drug development processes by providing insights into how compounds interact within biological systems.
Research involving DL-Phenylalanine has explored its interactions with various biological systems, particularly focusing on:
- Neurotransmitter Synthesis: Studies have shown that DL-Phenylalanine supplementation can influence the synthesis of dopamine and norepinephrine, impacting mood and cognitive functions .
- Pain Modulation: Interaction studies indicate potential analgesic effects through its conversion into phenylethylamine, which may affect pain perception pathways.
DL-Phenylalanine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Phenylalanine | Natural form of phenylalanine | Predominantly found in proteins |
| D-Phenylalanine | Optical isomer of phenylalanine | Less common; used in specific biochemical contexts |
| Tyrosine | Hydroxylated derivative of phenylalanine | Precursor to neurotransmitters like dopamine |
| Tryptophan | Indole-containing amino acid | Precursor for serotonin |
DL-Phenylalanine's uniqueness lies in its dual optical activity (as a racemic mixture) and its specific isotopic labeling, which allows for precise tracking in metabolic studies .








